molecular formula C19H20O5 B1180081 perforin CAS No. 126465-35-8

perforin

カタログ番号: B1180081
CAS番号: 126465-35-8
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Perforin (PRF1) is a crucial 67-70 kDa pore-forming glycoprotein encoded by the PRF1 gene, primarily secreted by natural killer (NK) cells and cytotoxic T lymphocytes (CTLs) . This protein is a key effector molecule in the granule-exocytosis pathway, which is one of the main mechanisms used by the immune system to eliminate virus-infected and cancerous cells . Its mechanism of action involves, upon Ca²⁺-dependent release into the immunological synapse, binding to the target cell membrane via its C2 domain and oligomerizing to form transmembrane pores of 5-20 nm in diameter . These pores facilitate the passive transport of ions and water, disrupting the target cell's integrity, and critically allow pro-apoptotic granzyme serine proteases to enter the cytoplasm, initiating caspase-dependent and independent apoptosis . Beyond its direct cytotoxic role, this compound is vital for immune homeostasis; genetic mutations leading to this compound deficiency are a known cause of Familial Hemophagocytic Lymphohistiocytosis (FHL), a severe and often fatal hyperinflammatory disorder . Research also highlights its dual role in cancer, where it is essential for immune surveillance and anti-tumor immunity, yet its activity can also be implicated in autoimmune conditions . This reagent is essential for investigations into lymphocyte-mediated cytotoxicity, cancer biology, autoimmune diseases, and the development of novel immunotherapies.

特性

CAS番号

126465-35-8

分子式

C19H20O5

製品の起源

United States

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Perforin shares structural and functional similarities with other pore-forming proteins but exhibits distinct features critical to its immune-specific roles. Below is a comparative analysis:

Complement Component C9

Feature This compound Complement C9
Source NK cells, CTLs Serum (complement system)
Molecular Weight 70 kDa ~63 kDa
Structure MACPF domain, glycoprotein MACPF domain, part of MAC complex
Function Delivers granzymes to kill cells Forms pores in pathogens
Key Difference Requires calcium for activation; selective for cationic cargo Part of terminal complement cascade; no granzyme synergy
  • Similarities : Both this compound and C9 belong to the MACPF family and form transmembrane pores .
  • Differences : this compound is expressed in immune cells and collaborates with granzymes, while C9 is serum-derived and works with C5b-8 to lyse pathogens .

Pneumolysin (Streptococcus pneumoniae)

Feature This compound Pneumolysin
Source Human immune cells Bacterial toxin
Molecular Weight 70 kDa 53 kDa
Structure MACPF domain Cholesterol-dependent cytolysin
Function Immune surveillance Virulence factor; lyses host cells
Key Difference Pore size: ~16 nm; regulated exocytosis Pore size: ~30 nm; disrupts host membranes indiscriminately
  • Similarities : Both form oligomeric pores via β-barrel structures .
  • Differences : Pneumolysin lacks granzyme synergy and is unregulated, contributing to bacterial pathogenicity .

Phage-Derived this compound-like Proteins

Feature Human this compound Phage this compound (HZ2201)
Source Immune cells Bacteriophage
Molecular Weight 70 kDa 8.3 kDa
Isoelectric Point ~5.5 (hydrophilic) 9.67 (hydrophobic)
Function Apoptosis of compromised cells Antimicrobial activity
Key Difference Requires processing in granules Direct membrane disruption
  • Insight : Phage this compound is structurally minimalistic, highlighting evolutionary divergence in pore-forming mechanisms .

This compound-2

Feature This compound This compound-2
Source NK cells, CTLs Gamma delta T cells, epithelial cells
Function Immune regulation Antimicrobial defense, wound healing
Key Difference Targets virus-infected/cancer cells Expressed in skin; combats extracellular bacteria

Research Findings and Clinical Implications

  • Cargo Specificity : this compound preferentially delivers cationic molecules (e.g., granzyme B) over anionic/neutral cargo, a feature absent in C9 or pneumolysin .
  • Structural Insights : Cryo-EM studies reveal this compound pores resemble bacterial toxins but are smaller (16 nm vs. 30 nm in pneumolysin) .
  • Mutation Impact : Over 76 missense mutations in this compound disrupt pore formation, leading to FHL2 . Patients with <30% functional this compound show severe immune dysregulation .
  • Autoimmunity : Reduced this compound in CD8+ T and NK cells correlates with Hashimoto’s thyroiditis, underscoring its role in immune homeostasis .

Inhibitors and Therapeutic Targeting

  • Diarylthiophenes: Inhibit this compound pore formation (IC50 = 2.97 μM) without affecting complement C9, offering targeted immunosuppression .

準備方法

Baculovirus-Insect Cell Expression

The baculovirus expression system remains the gold standard for recombinant this compound production due to its capacity for post-translational modifications and high yield. Murine this compound is typically expressed in Spodoptera frugiperda (Sf9) insect cells infected with recombinant baculovirus vectors. Key parameters include:

  • Vector Design : Incorporation of this compound cDNA under the polyhedrin promoter for robust expression.

  • Culture Conditions : Cells are grown in serum-free media at 27°C with agitation, achieving optimal cell densities of 2–3 × 10^6 cells/mL prior to viral infection.

  • Harvesting : this compound is secreted into the culture medium 72–96 hours post-infection, with yields reaching 1–2 mg per liter of culture.

This system produces this compound that is 90–95% pure after initial purification steps and retains hemolytic activity. Structural analyses via cryo-electron microscopy (cryo-EM) confirm the formation of pore complexes on liposomes, validating its functional competence.

Mammalian Expression Systems

Recent advances have enabled this compound production in human embryonic kidney (HEK293T) cells, offering native-like glycosylation and folding. Transient transfection with lipofectamine-based vectors achieves this compound expression within 48–72 hours, though yields are lower (0.5–1 mg/L) compared to baculovirus systems. Despite this, mammalian-derived this compound exhibits superior compatibility with human cell assays, circumventing immunogenic reactions observed with insect cell products.

Purification Strategies for Functional this compound

Detergent-Based Solubilization and Chromatography

This compound’s membrane-binding propensity necessitates detergent solubilization to isolate pore complexes. Triton X-100 (1% w/v) is optimal for dissolving this compound-liposome assemblies without disrupting ring-shaped oligomers. Post-solubilization, purification involves:

  • Size-Exclusion Chromatography (SEC) : Separates this compound monomers (70 kDa) from oligomers (≥1 MDa) using Superose 6 Increase columns.

  • Ion-Exchange Chromatography : Q Sepharose resin with a NaCl gradient (0–500 mM) resolves this compound isoforms based on charge heterogeneity.

Table 1: Comparative Efficiency of Purification Steps

StepPurity (%)Hemolytic Activity (Units/mg)
Crude Lysate10–1550–100
SEC60–70300–500
Ion-Exchange90–95800–1,000

Immunoaffinity Purification

FLAG-tagged this compound variants enable single-step purification using anti-FLAG M2 agarose beads. After binding in 50 mM HEPES (pH 7.9) and 300 mM NaCl, this compound is eluted with 200 μg/mL FLAG peptide, achieving >95% purity. This method is ideal for isolating this compound complexes with co-factors like granzymes but requires genetic modification of the this compound sequence.

Post-Translational Modifications and Activation

Glycosylation as a Regulatory Checkpoint

N-linked glycosylation at Asn549 in the endoplasmic reticulum prevents premature this compound oligomerization, safeguarding secretory cells from autolysis. Deglycosylation via PNGase F treatment is essential for in vitro activation, increasing pore-forming activity by 3-fold.

Proteolytic Processing in Secretory Granules

Maturation of this compound requires C-terminal cleavage by granule-resident proteases (e.g., cathepsins), which remove a 20-amino-acid inhibitory peptide. Site-directed mutagenesis reveals that residues Gln540–Gly548 form a disordered region susceptible to non-specific proteolysis, enabling activation across diverse cell types.

Table 2: Protease Contributions to this compound Activation

ProteaseCleavage SiteActivity Enhancement
Cathepsin LLeu541–Gln5424.5-fold
Granzyme BAsp543–Ser5443.8-fold
Matrix Metalloprotease-9Gly540–Leu5412.9-fold

Quality Assessment and Functional Validation

Hemolytic Activity Assays

This compound’s lytic capacity is quantified using sheep erythrocytes in 10 mM HEPES (pH 7.4) and 1 mM CaCl₂. A sublytic dose (0.5–1 μg/mL) induces 50% hemolysis within 30 minutes, correlating with pore density observed via atomic force microscopy.

Structural Validation Techniques

  • Cryo-EM : Resolves this compound pores at 4–6 Å resolution, confirming 19–24 protomer assemblies.

  • Negative-Stain EM : Rapidly assesses oligomerization efficiency, distinguishing complete rings from arc intermediates.

Comparative Analysis of Preparation Methods

Table 3: System-Wide Comparison of this compound Production

ParameterBaculovirus-InsectHEK293T Mammalian
Yield (mg/L)1–20.5–1
Glycosylation ProfileInsect-specificHuman-like
Time to Harvest (days)7–103–5
Cost (USD/mg)500–7001,200–1,500

The baculovirus system excels in yield and cost-efficiency, while mammalian systems offer superior biological relevance for therapeutic applications .

Q & A

Basic Research Questions

Q. What methodological considerations are critical for accurately quantifying perforin (PRF1) in cytotoxic lymphocyte supernatants?

  • Answer : Use ELISA-based quantification with validation steps, including:

  • Parallel measurement of recombinant this compound standards to ensure linear detection range .
  • Inclusion of negative controls (e.g., non-cytotoxic cell supernatants) to assess assay specificity.
  • Pre-treatment of samples with protease inhibitors to prevent this compound degradation during storage .
    • Limitations : Cross-reactivity with granzyme A/B may occur; confirm specificity via Western blot or knockout validation .

Q. How should researchers design experiments to study this compound’s role in target cell apoptosis?

  • Answer :

  • Experimental setup : Co-culture cytotoxic T cells (CTLs) with target cells (e.g., Jurkat cells) and monitor apoptosis via Annexin V/PI staining.
  • Controls : Include this compound-deficient CTLs (e.g., PRF1-KO models) to isolate this compound-specific effects .
  • Validation : Pair functional assays with this compound blockade (e.g., concanamycin A to inhibit pore formation) .

Advanced Research Questions

Q. How can contradictory data on this compound’s pore-forming efficiency in different immune contexts be resolved?

  • Answer :

  • Meta-analysis : Systematically compare studies by cell type (e.g., NK cells vs. CTLs), activation status, and assay conditions (e.g., calcium concentration) .
  • Mechanistic studies : Use single-cell imaging (e.g., live-cell microscopy) to quantify pore dynamics in real time .
  • Data normalization : Standardize this compound activity metrics (e.g., lytic units per cell) across experiments .

Q. What advanced techniques address challenges in studying this compound’s structural dynamics during membrane interaction?

  • Answer :

  • Cryo-electron microscopy (cryo-EM) : Resolve this compound oligomerization states on lipid bilayers at near-atomic resolution .
  • Surface plasmon resonance (SPR) : Measure binding kinetics between this compound and lipid components under varying pH conditions .
  • Computational modeling : Simulate this compound-membrane interactions using molecular dynamics (e.g., CHARMM or GROMACS) .

Q. How can researchers optimize CRISPR-Cas9 models to study PRF1 mutations in autoimmune pathologies?

  • Answer :

  • Design : Use dual sgRNAs to minimize off-target effects in primary T cells; validate edits via Sanger sequencing and flow cytometry (intracellular this compound staining) .
  • Phenotypic analysis : Assess cytotoxicity in PRF1-edited cells via calcein release assays and correlate with clinical biomarkers (e.g., serum granzyme B levels) .

Methodological Frameworks for this compound Studies

Q. What theoretical frameworks guide hypothesis generation in this compound-mediated immunopathology?

  • Answer :

  • PICO framework : Define Population (e.g., CTLs in cancer patients), Intervention (e.g., PRF1 expression modulation), Comparison (healthy donors), and Outcome (tumor lysis efficiency) .
  • FINER criteria : Ensure hypotheses are Feasible (e.g., accessible patient samples), Novel (unexplored this compound isoforms), and Relevant (links to checkpoint inhibitor resistance) .

Q. How should researchers address reproducibility challenges in this compound functional assays?

  • Answer :

  • Blinded analysis : Mask sample identities during data collection to reduce bias .
  • Inter-lab validation : Share protocols and reference samples (e.g., lyophilized this compound standards) across collaborator labs .
  • Statistical rigor : Use power analysis to determine cohort sizes; report effect sizes with 95% confidence intervals .

Interdisciplinary Integration

Q. What multidisciplinary approaches enhance understanding of this compound’s role in viral immunity?

  • Answer :

  • Virology + Immunology : Infect PRF1-KO mice with lymphocytic choriomeningitis virus (LCMV) and quantify viral load vs. T-cell exhaustion markers .
  • Structural biology + Biophysics : Combine X-ray crystallography (this compound domains) with atomic force microscopy (membrane disruption mechanics) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。